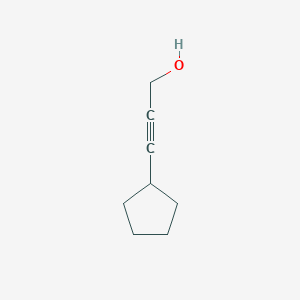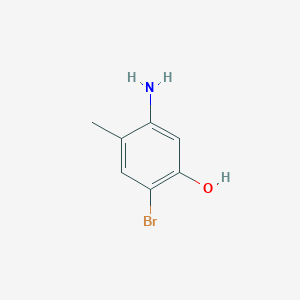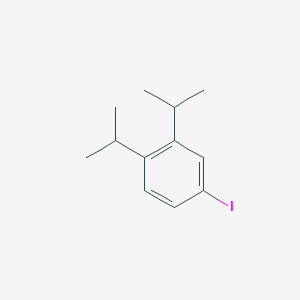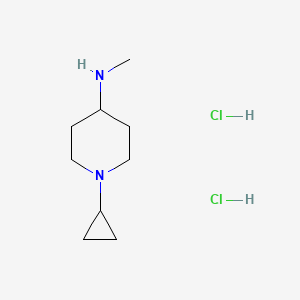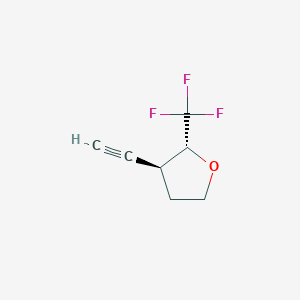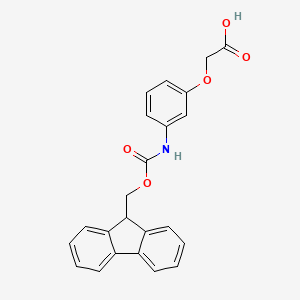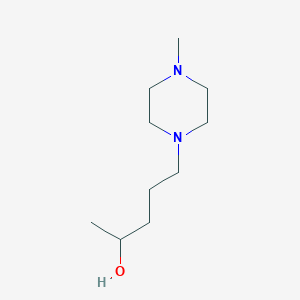
5-(4-Methylpiperazin-1-yl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylpiperazin-1-yl)pentan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. It has a molecular formula of C10H22N2O and a molecular weight of 186.30 g/mol . This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)pentan-2-ol typically involves the reaction of 4-methylpiperazine with a suitable alkylating agent. One common method is the alkylation of 4-methylpiperazine with 5-bromo-2-pentanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(4-Methylpiperazin-1-yl)pentan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into various amines or alcohols. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 5-(4-Methylpiperazin-1-yl)pentan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for constructing various chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of ligands for receptor studies or as a scaffold for developing bioactive molecules.
Medicine
Pharmaceutical research leverages this compound in the development of new drugs. Its piperazine moiety is a common feature in many therapeutic agents, including antipsychotics and antihistamines.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)pentan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A simpler analog that lacks the pentanol side chain.
1-(2-Hydroxyethyl)piperazine: Similar structure but with a different substitution pattern.
N-Methylpiperazine: Another piperazine derivative with a methyl group on the nitrogen atom.
Uniqueness
5-(4-Methylpiperazin-1-yl)pentan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both a piperazine ring and a hydroxyl group allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)pentan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-10(13)4-3-5-12-8-6-11(2)7-9-12/h10,13H,3-9H2,1-2H3 |
InChI Key |
KUZWWLAFIUYIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1CCN(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


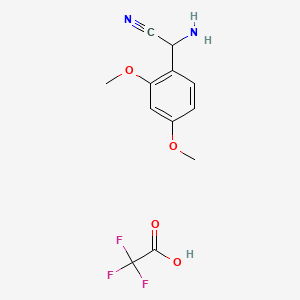
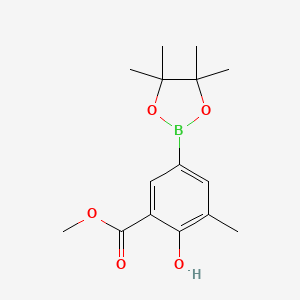
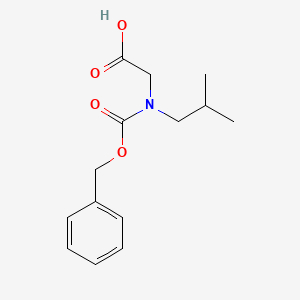
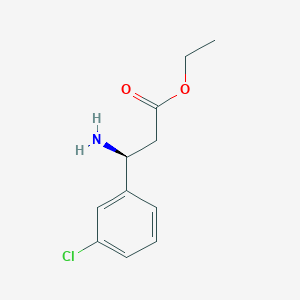
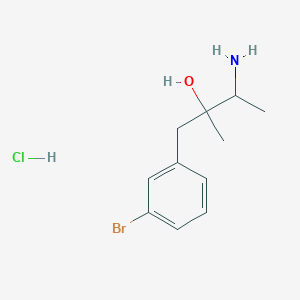
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
